molecular formula C18H17BrS2 B13048391 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene

3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene

Cat. No.: B13048391
M. Wt: 377.4 g/mol
InChI Key: QROVGLWFUGGDBL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is a high-value specialty chemical designed for research and development in advanced material science. This compound features a 2,2'-bithiophene core, a structure recognized as a fundamental building block in organic electronics . The molecular architecture is specifically engineered for use in cross-coupling reactions, such as Stille or Suzuki couplings, where the bromine substituent acts as a versatile handle for further functionalization and creating more complex, conjugated systems . The incorporation of the 4-(tert-butyl)phenyl group is a strategic modification that can enhance solubility and processability, which are critical parameters in the fabrication of thin-film electronic devices . Compounds containing bithiophene motifs are of significant interest in cutting-edge technological applications. They are extensively investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells . As such, this brominated derivative serves as a crucial precursor for synthesizing novel organic semiconductors, allowing researchers to explore structure-property relationships and develop next-generation electronic materials. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C18H17BrS2

Molecular Weight

377.4 g/mol

IUPAC Name

3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene

InChI

InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3

InChI Key

QROVGLWFUGGDBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:

  • Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.

Scientific Research Applications

Applications in Organic Electronics

Organic Semiconductors
The compound is utilized in the development of organic semiconductors, which are crucial for various electronic devices. Its applications include:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, which are widely used in displays and lighting technologies.
  • Organic Photovoltaics (OPVs) : It serves as an active layer material in solar cells, contributing to improved light absorption and charge transport.
  • Organic Field-Effect Transistors (OFETs) : The compound's stability and charge mobility enhance the performance of OFETs, making them viable for flexible electronics.
ApplicationDescription
OLEDsUsed as an emitter material due to its efficient light-emitting properties.
OPVsActs as an active layer to enhance solar energy conversion efficiency.
OFETsImproves charge transport and stability in transistor applications.

Applications in Materials Science

Synthesis of Conjugated Polymers
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is employed in synthesizing conjugated polymers. These polymers are essential for creating advanced materials with tailored electronic properties for various applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Brominated Bithiophene Derivatives
  • 5-Bromo-2,2'-bithiophene (Compound 4, ) :
    • Lacks the 4-(tert-butyl)phenyl group, making it less sterically hindered.
    • Used as a precursor in Suzuki coupling reactions to introduce aryl groups, but its simpler structure limits applications in materials requiring bulky substituents for solubility or stability .
  • 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (Compound 13, ): Contains a 4-butylphenyl ethynyl group instead of the tert-butylphenyl substituent.
Aryl-Substituted Bithiophenes
  • 50-Phenyl-2,2'-bithiophene (Compound 5, ) :
    • Features a phenyl group at the 5-position but lacks bromine and the tert-butyl group.
    • Shows higher solubility in organic solvents compared to brominated analogs, but reduced reactivity for further functionalization .
  • 3,4,3',4'-Tetra-tert-butyl-2,2'-bithiophene (Compound 5, ) :
    • Substituted with tert-butyl groups on both thiophene rings, enhancing solubility and thermal stability.
    • The absence of bromine limits its utility in cross-coupling reactions, but its steric bulk makes it a candidate for crystallographic studies .

Functional Group Modifications

Amidine and Triazole Derivatives ()
  • MA-1740 (5'-(4-Amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine): Contains fluorophenyl and amidine groups, enabling strong adsorption on metal surfaces as a corrosion inhibitor. The cationic amidine group contrasts with the neutral tert-butyl and bromine in the target compound, highlighting divergent applications (corrosion inhibition vs. electronic materials) .
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (Compound 6a-o, ) :
    • Combines bromophenyl and triazole moieties, exhibiting antimicrobial activity.
    • The triazole ring introduces hydrogen-bonding capability, absent in the target compound, which may enhance biological interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene 3-Br, 5-(4-t-Bu-Ph) ~365.3 Organic electronics, drug discovery
5-Bromo-2,2'-bithiophene 5-Br ~243.1 Cross-coupling precursor
50-Phenyl-2,2'-bithiophene 5-Ph ~232.3 Conductive polymers
MA-1740 5'-(4-Amidino-3-F-Ph) ~435.3 Corrosion inhibition

Biological Activity

3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug discovery, drawing from diverse scientific literature.

Synthesis and Characterization

The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene typically involves the bromination of bithiophene derivatives followed by substitution reactions. The tert-butyl group enhances the lipophilicity and steric properties of the compound, which can influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds bearing bithiophene structures exhibit significant anticancer activity. For instance, derivatives with similar frameworks have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiopheneMCF-7 (Breast Cancer)TBD
5-(4-Hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiopheneU87MG (Glioblastoma)TBD
5-Mercapto-2,2'-bithiophene-5-carboxylic acidA549 (Lung Cancer)TBD

Note: TBD indicates that specific IC50 values for the compound are currently not available in the literature.

The mechanism by which 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene exerts its biological effects may involve:

  • Inhibition of cell proliferation : Similar bithiophene compounds have been shown to interfere with cell cycle progression.
  • Induction of apoptosis : Compounds with bithiophene motifs often activate apoptotic pathways in cancer cells.

Case Studies

  • Study on Antitumor Activity : A study published in Scientific Reports demonstrated that derivatives of bithiophene exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation.

Research Findings

Research has shown that substituents on the bithiophene core significantly affect biological activity. For example:

  • Steric Effects : The presence of a tert-butyl group increases steric hindrance, which can enhance binding affinity to certain biological targets.
  • Electronic Properties : The bromine atom can participate in halogen bonding, influencing interactions with proteins and enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions. For the bithiophene core, palladium-catalyzed C-H homocoupling of brominated thiophenes can be employed, as demonstrated for 5,5'-dibromo-2,2'-bithiophene using Pd catalysts and AgF/AgOAc . The tert-butylphenyl group is introduced via Suzuki-Miyaura coupling using a pre-functionalized arylboronic ester. Bromination at the 3-position can be achieved with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .

Q. How can the purity of this compound be optimized after synthesis?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (9:1) is effective for initial purification. Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystallinity. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the aromatic protons of the bithiophene (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Coupling patterns distinguish brominated vs. non-brominated positions .
  • X-ray crystallography : Resolves regiochemistry of substitution and confirms planarity of the bithiophene core (as shown for 3,4'-dibromo-2,2'-bithiophene) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in subsequent functionalization?

  • Methodological Answer : Bromine acts as a directing group in electrophilic substitutions. For example, lithiation at the 5'-position of 5-bromo-2,2'-bithiophene occurs due to the electron-withdrawing effect of bromine, enabling selective Grignard reactions or formylation. This was demonstrated in the selective synthesis of 5´-formyl derivatives using n-BuLi/DMF .

Q. What are the electronic effects of the tert-butylphenyl group on charge transport in organic semiconductors?

  • Methodological Answer : The tert-butyl group enhances solubility without significantly disrupting π-conjugation. In device applications (e.g., organic field-effect transistors), bulky substituents reduce crystallinity but improve thin-film morphology. Comparative studies of similar bithiophenes (e.g., BP1T in heterostructures) show that bulky groups lower charge-carrier mobility but enhance stability against oxidation .

Q. How stable is the bromine substituent under catalytic cross-coupling conditions?

  • Methodological Answer : Bromine remains intact in Pd-catalyzed reactions when mild conditions are used (e.g., room temperature, short reaction times). For example, in the homocoupling of 2-bromothiophene, AgF acts as an oxidizer without inducing dehalogenation . However, elevated temperatures (>80°C) or strong bases (e.g., t-BuOK) may lead to debromination, necessitating optimization .

Q. Can this compound serve as a precursor for π-extended conjugated systems?

  • Methodological Answer : Yes. The bromine atom enables further cross-coupling (e.g., Sonogashira or Stille reactions) to introduce alkynyl or aryl groups. For instance, 3-bromo-2,2'-bithiophene derivatives have been coupled with ethynyltrimethylsilane to generate spiro-conjugated systems .

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